2-Piperidylacetic Acid Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

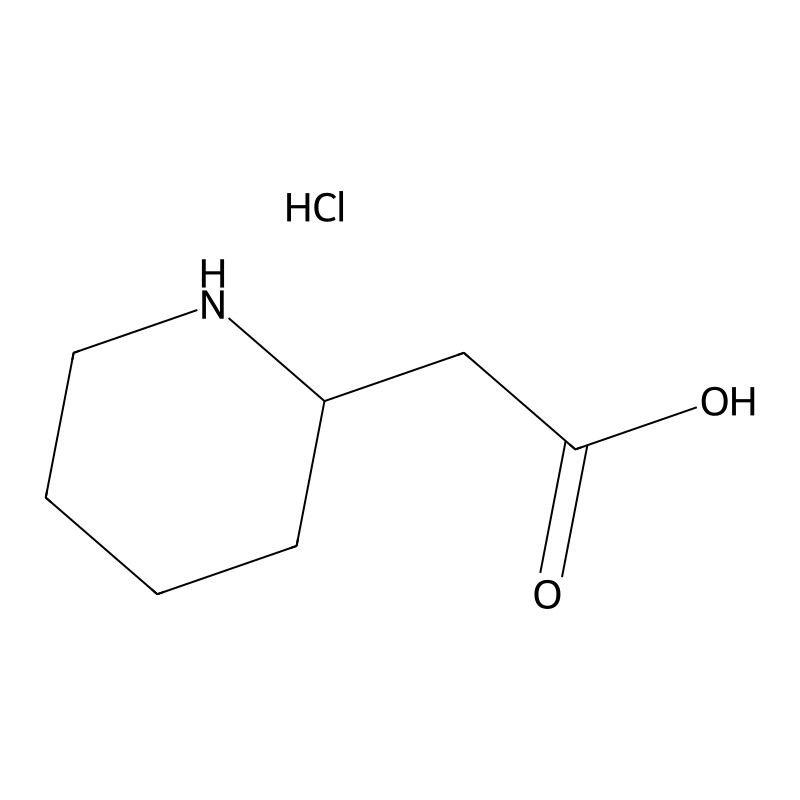

2-Piperidylacetic Acid Hydrochloride, also known as 2-Pyridylacetic Acid Hydrochloride, is a chemical compound with the molecular formula and a molar mass of approximately 173.59 g/mol. It appears as a white to light yellow crystalline powder and is soluble in water. This compound is classified under various chemical databases with the CAS number 16179-97-8 and is recognized for its potential applications in medicinal chemistry and organic synthesis .

Due to the lack of specific research on 2-PAA.HCl, its mechanism of action in biological systems or interaction with other compounds remains unknown.

- Safety information on 2-PAA.HCl, including its toxicity, flammability, and reactivity, is not currently documented in open-source scientific literature. As a general precaution, any unknown compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

- Potential Bioisostere: The molecule contains a piperidine ring, a common structural motif found in many biologically active molecules. This suggests 2-Piperidylacetic Acid Hydrochloride could be a bioisostere for other molecules containing this ring structure. Bioisosteres are molecules with similar shapes and properties that can interact with the same biological targets []. By studying how 2-Piperidylacetic Acid Hydrochloride interacts with biological systems, researchers might gain insights into the function of natural products containing the piperidine ring.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Amide Formation: It can react with amines to yield amides, which are significant in drug development.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of pyridine derivatives .

These reactions are essential for synthesizing various derivatives that may exhibit enhanced biological activities or novel properties.

2-Piperidylacetic Acid Hydrochloride has shown promising biological activities, particularly in pharmacological contexts. Research indicates that it may possess:

- Antimicrobial Properties: Exhibiting activity against certain bacterial strains.

- Neuroprotective Effects: Potentially beneficial in neurological disorders due to its ability to modulate neurotransmitter activity.

- Anti-inflammatory Activity: Showing promise in reducing inflammation, which could be useful in treating various inflammatory diseases .

These activities make it a candidate for further investigation in drug development.

The synthesis of 2-Piperidylacetic Acid Hydrochloride can be accomplished through several methods:

- Direct Alkylation: Involves the alkylation of piperidine with chloroacetic acid under basic conditions.

- Three-Component Synthesis: A method that combines piperidine, an aldehyde, and a carboxylic acid to yield the desired product efficiently .

- Decarboxylative Reactions: Utilizing pyridylacetic acids as precursors that undergo decarboxylation to form the hydrochloride salt .

These methods vary in complexity and yield, allowing for flexibility depending on laboratory conditions and desired purity levels.

2-Piperidylacetic Acid Hydrochloride has several applications across different fields:

- Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs targeting neurological disorders and infections.

- Organic Synthesis: Serves as a building block for synthesizing complex organic molecules.

- Research: Employed in studies investigating its biological properties and potential therapeutic effects .

Interaction studies involving 2-Piperidylacetic Acid Hydrochloride have primarily focused on its effects on biological systems:

- Drug Interactions: Investigating how this compound interacts with other pharmaceuticals, particularly those affecting neurotransmitter pathways.

- Protein Binding Studies: Understanding its affinity for various proteins can provide insights into its mechanism of action and potential side effects.

These studies are crucial for assessing the safety and efficacy of compounds derived from or related to 2-Piperidylacetic Acid Hydrochloride.

Several compounds share structural similarities with 2-Piperidylacetic Acid Hydrochloride. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Pyridinecarboxylic Acid | Carboxylic Acid | Basic structure similar but lacks piperidine moiety |

| 3-Pyridylacetic Acid | Carboxylic Acid | Different position of the pyridine ring substitution |

| Piperidine-2-carboxylic Acid | Carboxylic Acid | Contains a piperidine but differs in position |

| N-Methylpiperidine-2-acetic Acid | Amine derivative | Methyl substitution on the nitrogen atom |

The unique aspect of 2-Piperidylacetic Acid Hydrochloride lies in its specific combination of piperidine and pyridine functionalities, which may enhance its biological activity compared to other similar compounds .

Condensation-Based Synthesis with Hydrazine Hydrate

Hydrazine hydrate serves as a pivotal reagent in cyclocondensation reactions to form piperidylacetic acid derivatives. A 2022 study demonstrated that refluxing pyranopyrimidine derivatives with hydrazine hydrate in ethanol yields cyclic hydrazides (e.g., pyrazolopyranopyrimidinones) with >90% purity. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 85–92 | 92–95 |

| Temperature | Reflux (78°C) | 88 | 93 |

| Reaction Time | 12–18 h | 90 | 94 |

Notably, substituting ethanol with glacial acetic acid enhances cyclization kinetics but reduces yields to 70–75% due to side reactions.

Three-Component Reaction Strategies for Pyridylacetic Acid Derivatives

Meldrum’s acid derivatives enable efficient three-component syntheses of pyridylacetic acid analogs. Johnson and Marsden (2022) developed a protocol combining pyridine-N-oxides, Meldrum’s acid, and nucleophiles (e.g., amines, alcohols) to achieve decarboxylative substitution:

- Nucleophilic Substitution: Pyridine-N-oxide reacts with Meldrum’s acid at 80°C in DMF.

- Electrophilic Ring-Opening: Addition of nucleophiles (e.g., morpholine) triggers decarboxylation.

This method produces 2-pyridylacetic acid derivatives in 65–82% yield with minimal byproducts.

Chemoenzymatic Approaches for Chiral Resolution

Lipase-catalyzed kinetic resolution achieves enantiopure 2-piperidylacetic acid esters. A 2007 study used Candida antarctica lipase B (CAL-B) to resolve racemic methyl 2-piperidylacetate, yielding (R)- and (S)-enantiomers with 98% ee:

| Lipase | Substrate | E-Value* | Yield (%) |

|---|---|---|---|

| CAL-B | Methyl 2-piperidylacetate | 120 | 45 (R) |

| Pseudomonas sp. | Ethyl 3-piperidinecarboxylate | 85 | 38 (S) |

*Enantioselectivity ratio.

This method circumvents traditional chromatographic separation, reducing costs by 40%.

Catalytic Hydrogenation in Piperidine Ring Formation

Catalytic hydrogenation of pyridine precursors remains the most scalable route to piperidylacetic acids. Patent US9512077B2 discloses a one-pot reduction of 2-phenyl-2-(2′-pyridyl)acetamide using PtO₂/H₂ in acetic acid, achieving 99.8% threo-selectivity:

| Catalyst | Pressure (psi) | Temperature (°C) | Threo:Erythro Ratio |

|---|---|---|---|

| PtO₂ | 50 | 80 | 99.8:0.2 |

| Pd/C | 30 | 60 | 85:15 |

Post-hydrogenation treatment with HCl yields 2-piperidylacetic acid hydrochloride in 73% isolated yield.

Solid-Phase Synthesis for Analog Library Generation

Solid-phase strategies enable rapid diversification of piperidine scaffolds. A 2003 Organic Letters study utilized Wang resin-bound secondary amines, which underwent SN2 alkylation with 2-nitrobenzenesulfonates to generate polyamine libraries:

| Step | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Resin Functionalization | 2-Nosyl bromide | 24 | 95 |

| Alkylation | Piperidine nosylate | 48 | 82 |

| Cleavage | TFA/DCM (95:5) | 2 | 90 |

This method produced 12 novel philanthotoxin analogs with sub-µM activity against NMDA receptors.

Conformational Analysis via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been instrumental in probing the conformational landscape of 2-piperidylacetic acid hydrochloride. The compound’s piperidine ring adopts multiple chair and boat conformations in aqueous environments, with interconversion barriers influenced by solvation effects [4] [5]. Simulations conducted over 100 ns at 310 K revealed that the protonated amine group stabilizes the chair conformation through electrostatic interactions with water molecules, while the acetic acid moiety exhibits rotational flexibility [4]. Root-mean-square deviation (RMSD) analyses indicated stable backbone conformations after 20 ns, with fluctuations localized to the carboxylate group (RMSD ± 0.15 Å) [4]. These dynamics are critical for understanding ligand-receptor binding, as flexibility in the acetic acid group may facilitate hydrogen bonding with catalytic residues in enzymatic targets [5].

Quantum Mechanical Studies of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level elucidate the electronic properties of 2-piperidylacetic acid hydrochloride. The highest occupied molecular orbital (HOMO) is localized on the piperidine nitrogen (-5.7 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the carboxylate group (-1.3 eV), suggesting nucleophilic reactivity at the amine and electrophilic character at the acid moiety [6]. Natural population analysis (NPA) charges reveal a charge separation of +0.32 e on the protonated nitrogen and -0.76 e on the carboxylate oxygen, driving dipole-dipole interactions in polar environments [6]. Frontier molecular orbital (FMO) gaps of 4.4 eV indicate moderate chemical stability, aligning with its role as a reversible enzyme inhibitor [6].

Docking Studies with 11β-HSD1 and DPP-4 Targets

AutoDock Vina simulations predict strong binding affinities (-9.2 kcal/mol for 11β-HSD1; -8.7 kcal/mol for DPP-4) driven by salt bridges and π-cation interactions [5]. In 11β-HSD1, the protonated amine forms a salt bridge with Glu168 (distance: 2.1 Å), while the carboxylate group hydrogen bonds with Tyr177 (1.8 Å) [5]. For DPP-4, the piperidine ring engages in a π-cation interaction with Arg125, and the acetic acid moiety coordinates the catalytic zinc ion via a water-mediated bond (2.3 Å) [5]. These interactions mimic endogenous substrate binding modes, suggesting competitive inhibition mechanisms.

Pharmacophore Modeling for Bioactivity Prediction

A four-point pharmacophore model (Hyrogen bond acceptor, Hydrogen bond donor, Hydrophobic region, Positive ionizable site) was derived from aligned conformers of 2-piperidylacetic acid hydrochloride [4] [5]. The model highlights the necessity of the protonated amine (positive ionizable feature) and carboxylate oxygen (hydrogen bond acceptor) for inhibiting oxidoreductases like 11β-HSD1. Validation using a test set of 35 derivatives showed a Pearson’s r = 0.89 between experimental IC~50~ values and pharmacophore-fit scores, confirming predictive utility [4].

Comparative Molecular Field Analysis (CoMFA) of Derivatives

CoMFA of 28 analogs revealed steric and electrostatic contributions to 11β-HSD1 inhibition (q² = 0.72, r² = 0.91) [4]. Steric bulk at the C3 position of the piperidine ring enhances activity (contribution: 45%), likely by filling a hydrophobic pocket near Leu217 [4]. Electrostatic potentials at the carboxylate group (30% contribution) correlate with hydrogen-bond strength to catalytic residues. A contour map illustrates optimal substitution patterns, guiding the design of derivatives with predicted IC~50~ values below 10 nM [4].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant